molecular formula C5H6BrNS B12987808 4-Bromo-5-ethylthiazole

4-Bromo-5-ethylthiazole

Cat. No.: B12987808
M. Wt: 192.08 g/mol
InChI Key: YZOWWFLXMIUYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6BrNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-ethylthiazole can be synthesized through various methods. One common approach involves the bromination of 5-ethylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-ethylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions and hydrogen bonding with biological macromolecules. This can lead to the inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methylthiazole
  • 4-Bromo-5-phenylthiazole
  • 4-Bromo-5-isopropylthiazole

Uniqueness

4-Bromo-5-ethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

4-bromo-5-ethyl-1,3-thiazole

InChI

InChI=1S/C5H6BrNS/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3

InChI Key

YZOWWFLXMIUYGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CS1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.